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Introduction
Lesogaberan (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid

(GABA) type B receptor (GABA-B).[1][2] Developed initially for the treatment of

gastroesophageal reflux disease (GERD), its mechanism of action centers on the inhibition of

transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[2][3]

While its clinical development for GERD was halted due to insufficient efficacy in Phase IIb

trials, its well-characterized preclinical profile and safety data have led to its exploration in other

therapeutic areas, such as non-alcoholic steatohepatitis (NASH). This technical guide provides

an in-depth overview of the preclinical pharmacology of Lesogaberan napadisylate, focusing

on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety

profile.

Mechanism of Action
Lesogaberan is a peripherally restricted GABA-B receptor agonist.[2][4] The GABA-B receptor

is a G-protein coupled receptor that, upon activation, leads to the inhibition of adenylyl cyclase

and a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately

results in the modulation of neuronal excitability. In the context of GERD, Lesogaberan's

activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to reduce

the frequency of TLESRs.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b11934014?utm_src=pdf-interest
https://www.medchemexpress.com/lesogaberan.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd33551.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd33551.html
https://pubmed.ncbi.nlm.nih.gov/19648470/
https://www.benchchem.com/product/b11934014?utm_src=pdf-body
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd33551.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5605788/
https://pubmed.ncbi.nlm.nih.gov/19648470/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lesogaberan GABA-B Receptor
(Gαi/o coupled)

 Binds and Activates
Gi/o Protein

 Activates

Adenylyl Cyclase

 Inhibits

cAMP
 Converts ATP to cAMP

ATP

Protein Kinase A
 Activates Modulation of

Neuronal Excitability
 Phosphorylates targets leading to

Click to download full resolution via product page

Figure 1: Simplified GABA-B Receptor Signaling Pathway.

In Vitro Pharmacology
The in vitro potency and selectivity of Lesogaberan have been characterized in various assays.

Parameter Value Species/System Reference

EC50 8.6 nM

Human recombinant

GABA-B receptors

(CHO cells)

[1][5]

IC50 2 nM

Displacement of

GABA binding from rat

brain membranes

[2]

Ki (GABA-B) 5.1 nM

Rat brain membranes

([3H]GABA

displacement)

[1][5]

Ki (GABA-A) 1.4 µM

Rat brain membranes

([3H]GABA

displacement)

[1][5]

Selectivity
>600-fold for GABA-B

over GABA-A
[2]

Experimental Protocols
GABA-B Receptor Functional Assay:
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Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with human GABA-B1a

and GABA-B2 subunits.

Method: Measurement of increased intracellular Ca2+ concentration upon receptor

activation.

Procedure: Cells are loaded with a calcium-sensitive fluorescent dye. Lesogaberan is added

at varying concentrations, and the resulting change in fluorescence is measured using a

fluorometric imaging plate reader (FLIPR). The EC50 value is calculated from the

concentration-response curve.[2]

GABA-B Receptor Binding Assay:

Tissue Preparation: Crude synaptic membranes prepared from rat whole brain.

Radioligand: [3H]GABA.

Procedure: Membranes are incubated with a fixed concentration of [3H]GABA and varying

concentrations of Lesogaberan in a suitable buffer. Non-specific binding is determined in the

presence of a high concentration of unlabeled GABA. The reaction is terminated by rapid

filtration, and the radioactivity retained on the filters is quantified by liquid scintillation

counting. The IC50 value, the concentration of Lesogaberan that inhibits 50% of specific

[3H]GABA binding, is determined. The Ki value is then calculated using the Cheng-Prusoff

equation.[1][5]

In Vivo Pharmacology
Efficacy in a Canine Model of Transient Lower
Esophageal Sphincter Relaxations (TLESRs)
Lesogaberan has demonstrated significant efficacy in reducing the frequency of TLESRs in a

well-established dog model.
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Dose (Intragastric) Inhibition of TLESRs Reference

3 mg/kg ~50% [2]

7 µmol/kg (oral)

Significant reduction in reflux

episodes and acid exposure

time over 24 hours

[6]

Experimental Protocol: TLESR Dog Model
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Figure 2: Experimental Workflow for the Canine TLESR Model.
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Animal Model: Conscious dogs equipped with a gastric fistula and esophageal manometry

and pH catheters.

Procedure: Following drug or vehicle administration, a liquid meal is infused into the stomach

via the fistula, followed by gastric air insufflation to induce TLESRs. Esophageal and lower

esophageal sphincter (LES) pressures are continuously monitored using a manometry

catheter, while esophageal pH is monitored with a pH electrode to detect reflux events (pH <

4). The number of TLESRs and reflux episodes are quantified over a 3-hour post-prandial

period.[6][7]

Efficacy in a Murine Model of Non-Alcoholic
Steatohepatitis (NASH)
Recent studies have explored the therapeutic potential of Lesogaberan in a "Fibrosis and

Tumors, NASH" (FAT-NASH) mouse model.

Treatment Outcome Reference

Lesogaberan (10 and 30

mg/kg)

Dose-dependent reduction in

the development of

hepatocellular carcinoma

(HCC)

[8]

Lesogaberan (in vitro)

Downregulation of profibrotic

gene and protein expression in

human stellate cells

[9]

Experimental Protocol: FAT-NASH Mouse Model
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Figure 3: Experimental Workflow for the FAT-NASH Mouse Model.

Animal Model: C57BL/6J mice.

Induction of NASH: Mice are fed a "Western" diet high in fat, fructose, and cholesterol, and

receive weekly intraperitoneal (IP) injections of a low dose of carbon tetrachloride (CCl4).

This regimen induces a NASH phenotype with progressive fibrosis and the development of

hepatocellular carcinoma (HCC).[8]

Treatment: Lesogaberan or vehicle is administered orally, typically starting after the

establishment of NASH (e.g., at 12 weeks) and continuing for a defined period (e.g., 12

weeks).

Analysis: At the end of the study, livers are harvested for histological analysis (e.g., H&E

staining for inflammation and steatosis, Sirius Red staining for fibrosis), and gene expression

analysis of fibrotic and inflammatory markers. For HCC studies, tumor incidence and

multiplicity are assessed.[8][9]

Pharmacokinetics
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Parameter Rat Dog Reference

Oral Bioavailability 100% 88% [1]

Systemic Clearance Relatively low - [1]

Plasma Protein

Binding
1% - [1]

Human Plasma

Protein Binding
1% [1]

Preclinical Safety and Toxicology
Preclinical safety studies of up to 12 months in duration, as well as lifetime bioassays, have

been conducted in rats and mice.[2]

General Tolerability: Lesogaberan was generally well-tolerated.[2]

Observed Effects:

Decreased body weight and food consumption.[2]

A dose-dependent diuretic effect was noted in rats.[2]

Hepatic Safety: No hepatic toxicity was observed in preclinical studies.[2]

Reproductive Toxicology: Preclinical reproductive toxicology studies did not identify any

specific risks.[2]

Conclusion
Lesogaberan napadisylate is a potent, selective, and peripherally restricted GABA-B receptor

agonist with a well-defined preclinical pharmacological profile. Its efficacy in animal models of

GERD and NASH, combined with a favorable pharmacokinetic and safety profile, underscores

its potential for therapeutic applications. The detailed experimental protocols provided in this

guide offer a valuable resource for researchers investigating the pharmacology of Lesogaberan

and related compounds. While its development for GERD has been discontinued, the
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comprehensive preclinical data available supports the continued exploration of Lesogaberan

for other indications where the modulation of peripheral GABA-B receptors may be beneficial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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